molecular formula C22H21NO4 B6283590 rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans CAS No. 2138278-81-4

rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans

Cat. No.: B6283590
CAS No.: 2138278-81-4
M. Wt: 363.4
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Description

The compound rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans, is a complex organic molecule characterized by a specific three-dimensional structure. Its structure allows it to participate in a variety of chemical reactions, making it of interest in various scientific fields, particularly organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound involves multiple steps, typically starting with the preparation of key intermediates:

  • The first step involves creating a cyclohexene scaffold through cyclization reactions.

  • Next, the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is introduced via a carbamation reaction to protect the amino group. The reagents usually include fluorenylmethyloxycarbonyl chloride and a base, such as triethylamine, under anhydrous conditions.

Industrial Production Methods

Scaling up for industrial production requires optimizing these steps to maximize yield and purity while ensuring safety and cost-effectiveness. Techniques like continuous flow chemistry can be used to streamline production and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical transformations, such as:

  • Oxidation: Using reagents like potassium permanganate or chromic acid.

  • Reduction: Typically using hydrogen gas and a metal catalyst like palladium on carbon.

  • Substitution: Involving nucleophilic reagents under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Usually performed under acidic conditions with oxidizing agents.

  • Reduction: Conducted under hydrogenation conditions with metal catalysts.

  • Substitution: Carried out in polar solvents with nucleophilic agents.

Major Products

  • Oxidation: Forms carboxylate derivatives.

  • Reduction: Results in saturated cyclic compounds.

  • Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications across multiple domains:

Chemistry

Used as a building block for more complex organic molecules, facilitating the synthesis of diverse compounds.

Biology

Explores its interactions with biological molecules, aiding in the development of biochemical probes.

Medicine

Potentially used in drug discovery and development, particularly for targeting specific proteins or pathways.

Industry

May be employed in the production of materials with specialized functions, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid: Shares the core structure but lacks the Fmoc group.

  • Fmoc-protected amino acids: Similar functional group but different core structures.

Uniqueness

The unique combination of the cyclohexene scaffold and the Fmoc-protected amino group distinguishes rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid from its peers. This combination allows for selective deprotection and subsequent functionalization, making it versatile in various applications.

Properties

CAS No.

2138278-81-4

Molecular Formula

C22H21NO4

Molecular Weight

363.4

Purity

95

Origin of Product

United States

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